N-(3,5-dimethylphenyl)-6-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide
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Overview
Description
N-(3,5-DIMETHYLPHENYL)-6-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANAMIDE is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a phenyl group substituted with methyl groups, a nitro group, and an isoindoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-DIMETHYLPHENYL)-6-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANAMIDE typically involves the following steps:
Formation of the Isoindoline Moiety: The isoindoline ring can be synthesized through a cyclization reaction involving an appropriate precursor.
Amide Bond Formation: The final step involves the formation of the amide bond between the phenyl group and the isoindoline moiety. This can be achieved through condensation reactions using reagents like carbodiimides or acid chlorides.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-DIMETHYLPHENYL)-6-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Halogenating agents or nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism by which N-(3,5-DIMETHYLPHENYL)-6-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANAMIDE exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(3,5-DIMETHYLPHENYL)-6-(4-AMINO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANAMIDE: Similar structure but with an amino group instead of a nitro group.
N-(3,5-DIMETHYLPHENYL)-6-(4-HYDROXY-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANAMIDE: Contains a hydroxy group instead of a nitro group.
Uniqueness
The presence of the nitro group in N-(3,5-DIMETHYLPHENYL)-6-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANAMIDE imparts unique chemical properties, such as increased reactivity in reduction reactions and potential biological activity.
Properties
Molecular Formula |
C22H23N3O5 |
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Molecular Weight |
409.4 g/mol |
IUPAC Name |
N-(3,5-dimethylphenyl)-6-(4-nitro-1,3-dioxoisoindol-2-yl)hexanamide |
InChI |
InChI=1S/C22H23N3O5/c1-14-11-15(2)13-16(12-14)23-19(26)9-4-3-5-10-24-21(27)17-7-6-8-18(25(29)30)20(17)22(24)28/h6-8,11-13H,3-5,9-10H2,1-2H3,(H,23,26) |
InChI Key |
JIEXRWACNFVUCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CCCCCN2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-])C |
Origin of Product |
United States |
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